2-[1-methyl-4-(4-nitro-3-propan-2-yloxyphenyl)piperazin-2-yl]ethanol
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Overview
Description
2-[1-methyl-4-(4-nitro-3-propan-2-yloxyphenyl)piperazin-2-yl]ethanol is a complex organic compound featuring a piperazine ring substituted with a nitrophenyl group and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-methyl-4-(4-nitro-3-propan-2-yloxyphenyl)piperazin-2-yl]ethanol typically involves multi-step organic reactions. One common approach includes:
Nitration: Introduction of the nitro group to the phenyl ring.
Etherification: Formation of the propan-2-yloxy group.
Piperazine Ring Formation: Cyclization to form the piperazine ring.
Substitution: Introduction of the ethanol moiety.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and catalysts to enhance yield and purity.
Types of Reactions:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The nitro group can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like potassium permanganate.
Reduction: Use of reducing agents like hydrogen gas with a palladium catalyst.
Substitution: Use of electrophiles like halogens under acidic conditions.
Major Products:
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
2-[1-methyl-4-(4-nitro-3-propan-2-yloxyphenyl)piperazin-2-yl]ethanol has several applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of new pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[1-methyl-4-(4-nitro-3-propan-2-yloxyphenyl)piperazin-2-yl]ethanol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which can then interact with biological receptors or enzymes, leading to various biological effects.
Comparison with Similar Compounds
2-{1-Methyl-4-[4-amino-3-(propan-2-yloxy)phenyl]piperazin-2-yl}ethanol: Similar structure but with an amino group instead of a nitro group.
2-{1-Methyl-4-[4-hydroxy-3-(propan-2-yloxy)phenyl]piperazin-2-yl}ethanol: Similar structure but with a hydroxy group instead of a nitro group.
Uniqueness: The presence of the nitro group in 2-[1-methyl-4-(4-nitro-3-propan-2-yloxyphenyl)piperazin-2-yl]ethanol imparts unique chemical reactivity and potential biological activity, distinguishing it from its analogs.
Properties
Molecular Formula |
C16H25N3O4 |
---|---|
Molecular Weight |
323.39 g/mol |
IUPAC Name |
2-[1-methyl-4-(4-nitro-3-propan-2-yloxyphenyl)piperazin-2-yl]ethanol |
InChI |
InChI=1S/C16H25N3O4/c1-12(2)23-16-10-13(4-5-15(16)19(21)22)18-8-7-17(3)14(11-18)6-9-20/h4-5,10,12,14,20H,6-9,11H2,1-3H3 |
InChI Key |
BNWXBDKMWGFMJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)N2CCN(C(C2)CCO)C)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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